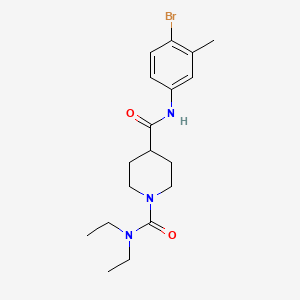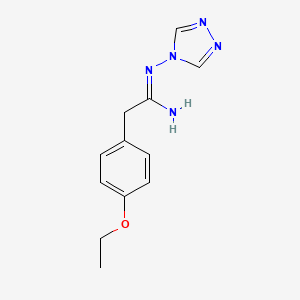
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as BRD-7929, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. By modulating the activity of this receptor, this compound may be able to regulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to possess anticonvulsant properties, making it a potential treatment option for epilepsy.
実験室実験の利点と制限
One of the major advantages of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is its ability to exhibit potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of a range of conditions that are associated with inflammation and pain. However, one of the limitations of this compound is its potential for toxicity. Further studies are required to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several potential future directions for research on N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One potential avenue of research is to investigate the potential of this compound as a treatment option for conditions such as arthritis and neuropathic pain. Additionally, further studies are required to determine the safety and efficacy of this compound in humans. Finally, research on the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor.
合成法
The synthesis of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide involves a multi-step process that starts with the reaction of 4-bromo-3-methylbenzoic acid with diethylamine to form the corresponding amide. This intermediate is then treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with 1,4-piperazine dicarboxylic acid to yield this compound.
科学的研究の応用
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to possess anticonvulsant properties, making it a potential treatment option for epilepsy.
特性
IUPAC Name |
4-N-(4-bromo-3-methylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O2/c1-4-21(5-2)18(24)22-10-8-14(9-11-22)17(23)20-15-6-7-16(19)13(3)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFQIVDWAODFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)
![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)
![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)

![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)


![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)